molecular formula C22H36O9S B015832 Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside CAS No. 85618-26-4

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

Cat. No.: B015832
CAS No.: 85618-26-4
M. Wt: 476.6 g/mol
InChI Key: XIROMIKWUKFPAA-BDHVOXNPSA-N
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Description

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside: is a synthetic compound that belongs to the class of thioglycosides. It is characterized by the presence of an octyl group attached to the sulfur atom of the thioglucopyranoside moiety, which is further acetylated at the 2, 3, 4, and 6 positions. This compound is known for its applications in biochemical research, particularly in the study of membrane proteins and glycosylation processes.

Mechanism of Action

Target of Action

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, also known as [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate, primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

This compound acts as a mild nonionic detergent . It is used for cell lysis or to solubilise membrane proteins without denaturing them . This is particularly useful in order to crystallise them or to reconstitute them into lipid bilayers .

Biochemical Pathways

The compound affects the biochemical pathways related to protein solubilisation and crystallisation . By solubilising membrane proteins, it aids in the study of their structure and function, which can lead to significant downstream effects in understanding cellular processes and developing therapeutic interventions .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties

Result of Action

The result of the compound’s action at the molecular and cellular level is the solubilisation of membrane proteins without denaturing them . This allows for the study of these proteins in their native state, which can provide valuable insights into their structure and function .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its melting point is between 125 to 131 °C , suggesting that it is stable at a wide range of temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside typically begins with D-glucose. The initial step involves the acetylation of D-glucose using acetic anhydride and concentrated sulfuric acid to produce α-D-glucopyranose pentaacetate. This intermediate is then reacted with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The bromide compound is subsequently treated with thiourea in acetone to yield the isothiuronium salt, which is then neutralized and reduced with sodium sulfite to produce the thiol. The thiol reacts with 1-bromoctane to form Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside. Finally, the target compound is obtained through alkaline deacetylation using sodium hydroxide in methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale synthesis often employs automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in deacetylation reactions under alkaline conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides (e.g., 1-bromoctane) and thiourea. Reaction conditions typically involve solvents like acetone and catalysts such as boron trifluoride-etherate.

    Deacetylation Reactions: Sodium hydroxide in methanol is commonly used for deacetylation.

Major Products:

    Substitution Reactions: The major product is Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside.

    Deacetylation Reactions: The major product is Octyl 1-thio-b-D-glucopyranoside.

Scientific Research Applications

Chemistry: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is used as a nonionic detergent in the solubilization and crystallization of membrane proteins. Its ability to maintain protein stability without denaturation makes it valuable in structural biology studies.

Biology: In biological research, this compound is employed to study glycosylation processes and the role of glycosides in cellular functions. It is also used in the preparation of glycoproteins and glycolipids.

Medicine: While not directly used as a therapeutic agent, this compound is instrumental in the development of drug delivery systems and the study of drug-membrane interactions.

Industry: In industrial applications, this compound is utilized in the formulation of specialized detergents and surfactants for biochemical and pharmaceutical processes.

Comparison with Similar Compounds

    Octyl β-D-thioglucopyranoside: Similar in structure but lacks the acetyl groups, making it more susceptible to degradation by beta-glucosidase enzymes.

    n-Octyl β-D-glucopyranoside: An analog without the sulfur atom, used as a detergent but with different stability and solubilization properties.

Uniqueness: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is unique due to its acetylated structure, which provides enhanced stability and resistance to enzymatic degradation. This makes it particularly useful in applications requiring prolonged stability and consistent performance.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROMIKWUKFPAA-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557498
Record name Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85618-26-4
Record name Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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